methyl 7-bromo-1,2-benzoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Safety and Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of methyl 7-bromo-1,2-benzoxazole-4-carboxylate could be in the field of medicinal chemistry, particularly in drug discovery.
Mechanism of Action
Target of Action
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Result of Action
Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound are subjects of ongoing research.
Preparation Methods
The synthesis of methyl 7-bromo-1,2-benzoxazole-4-carboxylate typically involves the reaction of 2-aminophenol with brominated carboxylic acid derivatives under specific conditions. One common method includes the use of 2-aminophenol and brominated acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 7-chloro-1,2-benzoxazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 7-fluoro-1,2-benzoxazole-4-carboxylate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Methyl 7-iodo-1,2-benzoxazole-4-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
These compounds share a common benzoxazole core but differ in their halogen substituents, which influence their chemical behavior and applications.
Properties
CAS No. |
2090909-62-7 |
---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
methyl 7-bromo-1,2-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3 |
InChI Key |
XHKMNRSDVABGCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=NOC2=C(C=C1)Br |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.